molecular formula C14H15N5O4S B11710611 N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide

N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide

Cat. No.: B11710611
M. Wt: 349.37 g/mol
InChI Key: CLQFBMFANQZQAW-UHFFFAOYSA-N
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Description

N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is a complex organic compound that features both sulfonyl and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE typically involves the reaction of 2-methylbenzenesulfonyl chloride with pyridine-2-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide group may yield azides, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Its derivatives could be investigated for pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylpyridine: Another compound with a pyridine ring, but with a benzoyl group instead of a sulfonyl group.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their wide range of applications in medicinal chemistry.

Uniqueness

N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

2-N'-(2-methylphenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide

InChI

InChI=1S/C14H15N5O4S/c1-10-6-2-3-7-11(10)24(22,23)19-18-14(21)13(20)17-16-12-8-4-5-9-15-12/h2-9,19H,1H3,(H,15,16)(H,17,20)(H,18,21)

InChI Key

CLQFBMFANQZQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NNC(=O)C(=O)NNC2=CC=CC=N2

Origin of Product

United States

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